molecular formula C16H11ClFN3 B6347390 4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine CAS No. 1354926-58-1

4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347390
CAS No.: 1354926-58-1
M. Wt: 299.73 g/mol
InChI Key: VOSYUZNJSLDYPQ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with 2-chlorophenyl and 3-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives. One common method involves the reaction of 2-chloroaniline and 3-fluoroaniline with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
  • 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
  • 4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Uniqueness

4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2-chlorophenyl and 3-fluorophenyl groups on the pyrimidine ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3/c17-13-7-2-1-6-12(13)15-9-14(20-16(19)21-15)10-4-3-5-11(18)8-10/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSYUZNJSLDYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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